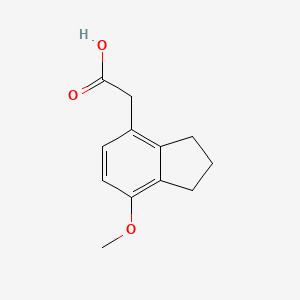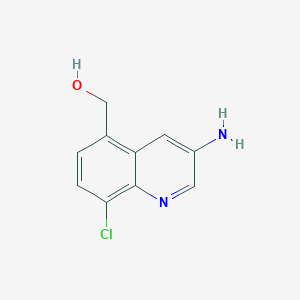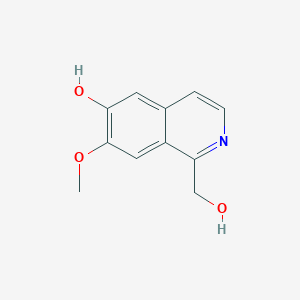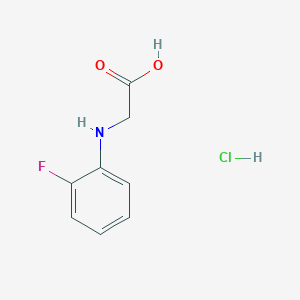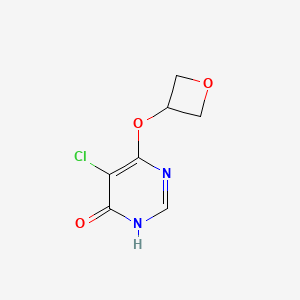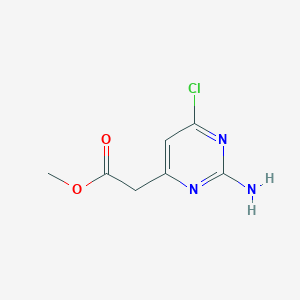
Methyl 2-(2-amino-6-chloropyrimidin-4-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-amino-6-chloropyrimidin-4-yl)acetate is a chemical compound with the molecular formula C7H8ClN3O2 and a molecular weight of 201.61 g/mol . This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-amino-6-chloropyrimidin-4-yl)acetate typically involves the reaction of 2-amino-6-chloropyrimidine with methyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(2-amino-6-chloropyrimidin-4-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon with hydrogen gas.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of 2-amino-6-substituted pyrimidine derivatives.
Oxidation: Formation of 2-nitro-6-chloropyrimidine derivatives.
Reduction: Formation of 2-alkylamino-6-chloropyrimidine derivatives.
Hydrolysis: Formation of 2-(2-amino-6-chloropyrimidin-4-yl)acetic acid.
Aplicaciones Científicas De Investigación
Methyl 2-(2-amino-6-chloropyrimidin-4-yl)acetate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of antiviral and anticancer agents.
Organic Synthesis: Serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Industrial Applications: Used in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Methyl 2-(2-amino-6-chloropyrimidin-4-yl)acetate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(2-chloropyrimidin-4-yl)acetate: Lacks the amino group, making it less reactive in certain substitution reactions.
Methyl (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate: Contains a more complex structure with additional functional groups, leading to different reactivity and applications.
Uniqueness
Methyl 2-(2-amino-6-chloropyrimidin-4-yl)acetate is unique due to the presence of both an amino group and a chlorine atom on the pyrimidine ring. This combination allows for diverse chemical modifications and a wide range of applications in medicinal chemistry and organic synthesis .
Propiedades
Fórmula molecular |
C7H8ClN3O2 |
|---|---|
Peso molecular |
201.61 g/mol |
Nombre IUPAC |
methyl 2-(2-amino-6-chloropyrimidin-4-yl)acetate |
InChI |
InChI=1S/C7H8ClN3O2/c1-13-6(12)3-4-2-5(8)11-7(9)10-4/h2H,3H2,1H3,(H2,9,10,11) |
Clave InChI |
QGGHLPLRDPIXRR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=CC(=NC(=N1)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


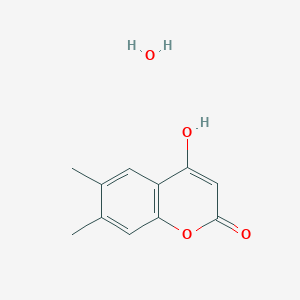
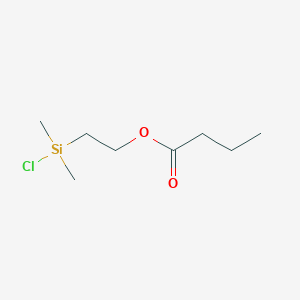
![1-Ethyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11897168.png)

